CGK733

Catalog No.
S548522
CAS No.
905973-89-9
M.F
C23H18Cl3FN4O3S
M. Wt
555.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGK733

CAS Number

905973-89-9

Product Name

CGK733

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide

Molecular Formula

C23H18Cl3FN4O3S

Molecular Weight

555.8 g/mol

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

CGK 733, CGK-733, CGK733

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Description

The exact mass of the compound Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea is 554.01492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea (CGK733): A Controversial Compound

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, also known by its alias CGK733, was initially proposed as a potential inhibitor for two key DNA damage response proteins: ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) []. These proteins play a critical role in cellular repair mechanisms following DNA damage. Inhibiting them was thought to be a promising strategy for cancer treatment.

However, the scientific credibility surrounding CGK733 has been significantly tarnished. The original research paper claiming its inhibitory effects on ATM and ATR, published by the Korean Advanced Institute of Science and Technology (KAIST), was later retracted due to irregularities identified upon investigation []. These irregularities cast doubt on the validity of the reported findings.

Subsequent Research on CGK733

Following the retraction of the initial paper, further studies have been conducted to assess CGK733's actual properties. These studies have revealed that CGK733 does not possess any specific inhibitory effect on either ATM or ATR proteins []. This undermines its potential application in targeting the DNA damage response pathway for cancer treatment.

Interestingly, despite the lack of ATM/ATR inhibition, CGK733 has been shown to exhibit some anti-proliferative effects in various cancer cell lines in vitro studies []. These include breast cancer cells (MCF-7, T47D, MDA-MB436), prostate cancer cells (LNCaP), colon cancer cells (HCT116), and even fibroblasts (BALB/c 3T3) []. However, the specific mechanism behind this anti-proliferative activity remains unknown and requires further investigation.

CGK733 is a chemical compound recognized primarily for its role as an inhibitor of ataxia-telangiectasia mutated kinase (ATM) and ataxia-telangiectasia and Rad3-related kinase (ATR). These kinases are crucial in the cellular response to DNA damage, particularly in the activation of checkpoint signaling pathways that regulate cell cycle progression and DNA repair mechanisms. CGK733 has a reported inhibitory concentration (IC50) of approximately 200 nM against both ATM and ATR, making it a potent candidate for research in cancer therapeutics and other applications related to cellular stress responses .

Involving CGK733 relate to its inhibition of ATM and ATR kinases. By binding to these kinases, CGK733 disrupts their activity, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation. Specifically, CGK733 has been shown to induce the degradation of cyclin D1 through a ubiquitin-dependent proteasomal pathway, which is essential for cell cycle progression. This degradation is independent of glycogen synthase kinase 3 beta-mediated phosphorylation, indicating a unique mechanism of action .

CGK733 exhibits significant biological activity, particularly in cancer biology. It has been shown to induce cell death in various cancer cell lines by blocking critical signaling pathways that promote cell survival. In studies involving breast cancer cells, CGK733 effectively reduced cyclin D1 levels, leading to impaired cell proliferation. Moreover, it has demonstrated potential in alleviating osteoporosis by inhibiting osteoclast differentiation through blockade of RANKL-mediated signaling pathways .

The synthesis of CGK733 involves several steps typical for thiourea-containing compounds. While specific synthetic routes may vary, general methods include:

  • Formation of Thiourea: Reaction between an isothiocyanate and an amine.
  • Substitution Reactions: Introduction of various functional groups to enhance biological activity.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Detailed protocols can be found in specialized chemical literature focusing on kinase inhibitors .

CGK733 has several promising applications:

  • Cancer Treatment: As an ATM/ATR inhibitor, it is being explored for its ability to sensitize cancer cells to chemotherapy and radiotherapy.
  • Osteoporosis Management: Research suggests that CGK733 may help mitigate bone loss associated with estrogen deficiency by inhibiting osteoclast activity .
  • Cell Cycle Regulation Studies: Its unique mechanism makes it a valuable tool for studying cell cycle dynamics and DNA damage responses.

Interaction studies involving CGK733 have focused on its effects on various cellular pathways:

  • Cyclin D1 Degradation: Studies indicate that CGK733 promotes the degradation of cyclin D1 via the ubiquitin-proteasome pathway without affecting its localization within the cell .
  • Inhibition of Osteoclastogenesis: It has been shown to inhibit RANKL-induced osteoclast differentiation by blocking calcium oscillations and downstream signaling pathways (NF-κB/MAPK) involved in osteoclast formation .

Several compounds share structural or functional similarities with CGK733, particularly within the context of ATM/ATR inhibition:

Compound NameMechanism of ActionUnique Features
CaffeineNon-selective ATM/ATR inhibitorCommonly used as a stimulant; also induces DNA damage response
KU55933Selective ATM inhibitorDoes not affect ATR; used primarily in cancer research
AZD6738Selective ATR inhibitorDeveloped for clinical use; shows promise in combination therapies
VE-821Selective ATR inhibitorFocused on enhancing chemotherapy efficacy

CGK733 stands out due to its dual inhibition of both ATM and ATR kinases, offering a unique therapeutic angle compared to other inhibitors that may target only one pathway or have broader effects without specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

554.014923 g/mol

Monoisotopic Mass

554.014923 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3DGZ99QYM

Other CAS

905973-89-9

Wikipedia

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea

Dates

Modify: 2023-08-15
1: Jekimovs C, Bolderson E, Suraweera A, Adams M, O'Byrne KJ, Richard DJ. Chemotherapeutic compounds targeting the DNA double-strand break repair pathways: the good, the bad, and the promising. Front Oncol. 2014 Apr 22;4:86. doi: 10.3389/fonc.2014.00086. eCollection 2014. Review. PubMed PMID: 24795863; PubMed Central PMCID: PMC4001069.
2: Tang ML, Khan MK, Croxford JL, Tan KW, Angeli V, Gasser S. The DNA damage response induces antigen presenting cell-like functions in fibroblasts. Eur J Immunol. 2014 Apr;44(4):1108-18. doi: 10.1002/eji.201343781. Epub 2014 Feb 16. PubMed PMID: 24375454.
3: Williams TM, Nyati S, Ross BD, Rehemtulla A. Molecular imaging of the ATM kinase activity. Int J Radiat Oncol Biol Phys. 2013 Aug 1;86(5):969-77. doi: 10.1016/j.ijrobp.2013.04.028. Epub 2013 May 29. PubMed PMID: 23726004; PubMed Central PMCID: PMC3710537.
4: Fallone F, Britton S, Nieto L, Salles B, Muller C. ATR controls cellular adaptation to hypoxia through positive regulation of hypoxia-inducible factor 1 (HIF-1) expression. Oncogene. 2013 Sep 12;32(37):4387-96. doi: 10.1038/onc.2012.462. Epub 2012 Oct 22. PubMed PMID: 23085754.
5: Wang H, Zuo B, Wang H, Ren L, Yang P, Zeng M, Duan D, Liu C, Li M. CGK733 enhances multinucleated cell formation and cytotoxicity induced by taxol in Chk1-deficient HBV-positive hepatocellular carcinoma cells. Biochem Biophys Res Commun. 2012 May 25;422(1):103-8. doi: 10.1016/j.bbrc.2012.04.115. Epub 2012 Apr 30. PubMed PMID: 22564734.
6: Choi S, Toledo LI, Fernandez-Capetillo O, Bakkenist CJ. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells. DNA Repair (Amst). 2011 Oct 10;10(10):1000-1; author reply 1002. doi: 10.1016/j.dnarep.2011.07.013. Epub 2011 Aug 23. PubMed PMID: 21865098; PubMed Central PMCID: PMC3189494.
7: Takahashi A, Mori E, Su X, Nakagawa Y, Okamoto N, Uemura H, Kondo N, Noda T, Toki A, Ejima Y, Chen DJ, Ohnishi K, Ohnishi T. ATM is the predominant kinase involved in the phosphorylation of histone H2AX after heating. J Radiat Res. 2010;51(4):417-22. Epub 2010 Apr 24. PubMed PMID: 20448412.
8: Alao JP, Sunnerhagen P. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation. Radiat Oncol. 2009 Nov 10;4:51. doi: 10.1186/1748-717X-4-51. PubMed PMID: 19903334; PubMed Central PMCID: PMC2777912.
9: Normile D. Scientific misconduct. Science retracts discredited paper; bitter patent dispute continues. Science. 2009 Apr 24;324(5926):450-1. doi: 10.1126/science.324_450. PubMed PMID: 19390012.
10: Crescenzi E, Palumbo G, de Boer J, Brady HJ. Ataxia telangiectasia mutated and p21CIP1 modulate cell survival of drug-induced senescent tumor cells: implications for chemotherapy. Clin Cancer Res. 2008 Mar 15;14(6):1877-87. doi: 10.1158/1078-0432.CCR-07-4298. PubMed PMID: 18347191.

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